N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its structure features a bicyclic core (thiazole fused with pyrimidine) substituted with a 3-methyl group, a 5-oxo moiety, and an N-(2-methoxy-5-methylphenyl)carboxamide side chain. The methoxy and methyl groups on the phenyl ring are critical for modulating electronic properties, solubility, and target interactions .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-4-5-13(22-3)12(6-9)18-14(20)11-7-17-16-19(15(11)21)10(2)8-23-16/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZUCDOPVXTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of thiazoles with thiourea under specific conditions. One common method involves the cyclization of 2-aminothiazole derivatives with appropriate aldehydes and ketones in the presence of a base, such as sodium ethoxide, in ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiazole derivatives, followed by cyclization and functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenated reagents in the presence of a base, such as potassium carbonate, in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Overview
The compound exhibits promising anticancer properties, particularly against various human cancer cell lines. Its structural components contribute to its effectiveness in inhibiting cancer cell proliferation.
Case Studies
- Colon Carcinoma : Research has shown that derivatives of thiazole and pyrimidine structures demonstrate significant activity against colon carcinoma cell lines such as HCT-15. Compounds similar to N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been noted for their ability to induce apoptosis in cancer cells through various mechanisms involving the methoxy group on the phenyl ring .
| Compound | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Compound 24a | HCT-15 | Not specified | Apoptosis induction |
| Compound 19 | A549 (lung adenocarcinoma) | 23.30 ± 0.35 µM | Selective cytotoxicity |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups, such as methoxy and methyl substitutions on the phenyl ring, enhances anticancer activity. For instance, compounds with additional electronegative groups have shown increased potency against various cancer types .
Overview
The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases. Thiazole derivatives are known for their ability to cross the blood-brain barrier and exhibit neuroprotective activities.
Research Findings
In a study assessing thiazole-pyrimidine hybrids for anticonvulsant properties, certain analogues demonstrated significant protection against seizures in animal models. The protective index was notably high for compounds similar to this compound, suggesting a potential application in treating epilepsy and other neurological disorders .
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Analogue 1 | PTZ-induced seizures | 18.4 | 170.2 | 9.2 |
Overview
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Case Studies
Recent studies have indicated that thiazole derivatives possess broad-spectrum antimicrobial activity. For example, compounds derived from thiazolo-pyrimidine structures have shown efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi .
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole derivative A | Staphylococcus aureus | 15 µg/mL |
| Thiazole derivative B | Escherichia coli | 20 µg/mL |
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Phenyl Ring
Halogen-Substituted Derivatives
- N-(2-Bromophenyl) analog (D358-0193) : Replacing the methoxy and methyl groups with a bromine atom (C14H10BrN3O2S, MW 356.22) increases molecular weight and lipophilicity (logP ~3.1). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets but could reduce solubility .
- N-(2,6-Difluorophenyl) analogs (D358-0200/D358-0340) : Fluorine substituents (C14H9F2N3O2S, MW 321.3) improve metabolic stability and membrane permeability due to fluorine’s high electronegativity. The difluoro substitution pattern may sterically hinder enzymatic degradation .
Electron-Withdrawing and Polar Groups
- However, this group may reduce oral bioavailability due to increased polarity .
Methoxy and Methyl Substitutions
Core Structure Modifications
Thiazolo[3,2-a]Pyrimidine Core Variations
- The phenylcarboxamide side chain may engage in additional hydrogen bonding .
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivative () : The benzylidene substituent introduces conformational rigidity, as evidenced by an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings. This rigidity could enhance selectivity for planar binding sites .
Physicochemical and Structural Properties
Crystallographic Insights
- Conformational Analysis : X-ray studies () reveal that the thiazolopyrimidine core adopts a flattened boat conformation (deviation: 0.224 Å from the mean plane). Substituents like trimethoxybenzylidene induce significant puckering, which may influence packing in crystal lattices and intermolecular interactions .
- Hydrogen Bonding : The carboxamide and carbonyl groups participate in bifurcated C–H···O hydrogen bonds, forming chains along the c-axis. Such interactions are critical for stabilizing crystal structures and may correlate with solubility in polar solvents .
Biological Activity
N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to its evaluation in several pharmacological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.4 g/mol. The compound features a thiazolo-pyrimidine core, which is known for its biological significance.
Antitumor Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolo derivative A | M-HeLa (cervical adenocarcinoma) | 10 | |
| Thiazolo derivative B | PC3 (prostate adenocarcinoma) | 15 | |
| N-(2-methoxy-5-methylphenyl)-... | MCF−7 (breast cancer) | 12 |
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
Compounds in the thiazolo[3,2-a]pyrimidine class have also been evaluated for their antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.25 µM |
| Staphylococcus aureus | 0.30 µM |
These results highlight the potential of these compounds as antimicrobial agents, particularly against resistant strains.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in tumor progression and microbial resistance. For example, some thiazolo derivatives have been identified as acetylcholinesterase inhibitors and modulators of NMDA receptors, which are crucial in neurodegenerative diseases and cognitive disorders .
Case Studies
- Antileishmanial Activity : A study demonstrated that certain thiazolo derivatives exhibited potent antileishmanial effects against Leishmania promastigotes. The compound's mechanism involved disrupting cellular metabolism in the parasites .
- Cytotoxicity Profiling : In vitro assessments showed that N-(2-methoxy-5-methylphenyl)-... displayed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity was further confirmed through MTT assays across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
